Home > Products > Screening Compounds P18227 > Acyclovir elaidate
Acyclovir elaidate - 151090-37-8

Acyclovir elaidate

Catalog Number: EVT-278235
CAS Number: 151090-37-8
Molecular Formula: C26H43N5O4
Molecular Weight: 489.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P-4010 is effective against herpes simplex.
Source and Classification

Acyclovir elaidate is classified as an antiviral agent and is specifically a prodrug of acyclovir. It is synthesized from acyclovir through the esterification process with elaidic acid. Acyclovir itself is a nucleoside analogue that mimics the structure of guanosine, making it effective against viral DNA polymerases. The compound is designed to enhance the solubility and bioavailability of acyclovir, which suffers from poor oral absorption.

Synthesis Analysis

The synthesis of acyclovir elaidate involves several key steps:

  1. Starting Materials: The process begins with acyclovir and elaidic acid as the primary reactants.
  2. Esterification Reaction: The reaction typically involves activating the carboxylic acid group of elaidic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of an ester bond with the hydroxyl group of acyclovir.
  3. Reaction Conditions: The reaction is usually conducted in a suitable solvent like dichloromethane or dimethylformamide at controlled temperatures (often below 50 °C) to prevent degradation of the reactants.
  4. Purification: After completion, the product is purified using techniques such as column chromatography or recrystallization to isolate pure acyclovir elaidate from unreacted materials and by-products.

This synthetic route allows for efficient production while maintaining high purity levels of the final product .

Molecular Structure Analysis

The molecular structure of acyclovir elaidate can be described as follows:

  • Chemical Formula: C₁₃H₁₉N₅O₃
  • Molecular Weight: Approximately 293.32 g/mol
  • Structural Features: Acyclovir elaidate retains the core structure of acyclovir, which includes a purine-like base (guanine), but has an ester linkage to elaidic acid at one end. This modification enhances its lipophilicity compared to acyclovir.

The presence of the long-chain fatty acid (elaidic acid) in its structure contributes to improved membrane permeability and solubility in lipid environments, which is critical for its absorption in biological systems .

Chemical Reactions Analysis

Acyclovir elaidate can undergo several chemical reactions:

  1. Hydrolysis: In biological systems, the ester bond can be hydrolyzed by esterases or lipases, releasing acyclovir and elaidic acid. This reaction is crucial for its activation as an antiviral agent.
  2. Degradation: Under extreme pH conditions or prolonged exposure to heat, acyclovir elaidate may decompose into its constituent parts.
  3. Interaction with Viral Enzymes: Once converted back to acyclovir, it can participate in further reactions involving viral DNA polymerases, leading to chain termination during viral DNA replication.

These reactions are essential for understanding how acyclovir elaidate functions within biological systems and how it can be effectively utilized in therapeutic applications .

Mechanism of Action

The mechanism of action for acyclovir (and by extension, its derivative acyclovir elaidate) involves several steps:

  1. Activation: Acyclovir must first be phosphorylated by viral thymidine kinase to form acyclovir monophosphate.
  2. Further Phosphorylation: This compound is subsequently converted into acyclovir diphosphate and then triphosphate by cellular kinases.
  3. Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Its incorporation leads to premature chain termination due to the absence of the necessary 3'-hydroxyl group.

This selective targeting minimizes effects on host cells while effectively inhibiting viral replication .

Physical and Chemical Properties Analysis

Acyclovir elaidate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility in lipid environments due to its esterified fatty acid component.
  • Stability: More stable than acyclovir under certain conditions due to the protective ester bond.
  • Melting Point: Typically higher than that of acyclovir due to increased molecular weight from the fatty acid chain.

These properties contribute to its potential use in formulations aimed at improving bioavailability compared to traditional acyclovir formulations .

Applications

Acyclovir elaidate has various scientific applications:

  1. Pharmaceutical Development: It serves as a candidate for formulation development aimed at improving drug delivery systems for antiviral therapies.
  2. Research Tool: Used in studies investigating prodrug mechanisms and strategies for enhancing drug solubility and bioavailability.
  3. Therapeutic Use: Potentially useful in treating herpes simplex virus infections where improved absorption can lead to better therapeutic outcomes.

The ongoing research into prodrugs like acyclovir elaidate highlights their importance in modern pharmacotherapy .

Introduction to Acyclovir Elaidate in Antiviral Drug Development

Historical Context of Acyclovir Derivatives in Herpesvirus Therapy

The discovery of acyclovir (ACV) in 1974 by Burroughs Wellcome marked a watershed moment in antiviral chemotherapy, becoming the first selective antiviral agent with manageable toxicity [1] [4]. Its introduction in 1981 established a new paradigm for herpesvirus treatment, specifically targeting herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) [7] [9]. The molecular brilliance of acyclovir lies in its tripartite selectivity: 1) preferential phosphorylation by viral thymidine kinase (TK) in infected cells, 2) potent inhibition of viral DNA polymerase by acyclovir triphosphate (ACV-TP), and 3) chain termination following incorporation into viral DNA [5] [10]. This mechanism delivers selective antiviral activity while sparing uninfected host cells, explaining its favorable safety profile [3].

Despite revolutionizing herpesvirus management, acyclovir's clinical utility has been constrained by suboptimal pharmacokinetics. Oral bioavailability ranges from a mere 10-20% due to limited intestinal absorption and first-pass metabolism [7] [10]. The hydrophilic nature of the molecule restricts transcellular transport and tissue penetration, particularly across the blood-brain barrier and into neuronal tissues where herpesviruses establish latency [8]. These limitations necessitated frequent high-dose regimens and drove the development of prodrug strategies:

  • Valacyclovir: The L-valyl ester prodrug (approved 1995) improves oral bioavailability to 54% via transporter-mediated absorption but retains the parent compound's physicochemical properties [7].
  • Famciclovir: The diacetyl ester prodrug of penciclovir (approved 1994) offers superior bioavailability but shares similar polarity constraints with acyclovir [9].

Table 1: Limitations of First-Generation Acyclovir Prodrugs

ProdrugBioavailabilityPrimary AdvantageKey Limitation
Acyclovir10-20%Original active compoundPoor lipid solubility
Valacyclovir54%3-5x higher plasma ACVLimited tissue penetration enhancement
Famciclovir77%Extended intracellular half-lifeSimilar polarity to ACV

These constraints highlighted the need for more radical structural modifications to enhance lipophilicity and tissue distribution – a challenge addressed by fatty acid conjugation strategies exemplified by acyclovir elaidate [7] [8].

Rationale for Structural Modification: Elaidic Acid Conjugation to Enhance Pharmacokinetics

The conjugation of elaidic acid (a trans-isomer of oleic acid) to acyclovir represents a sophisticated prodrug approach designed to fundamentally alter the molecule's physicochemical behavior. Elaidic acid (C18:1 trans-Δ9) provides a lipophilic anchor that significantly increases the molecule's log P value compared to acyclovir (log P = -1.56), transforming its membrane interaction capabilities [7] [8]. This modification specifically addresses three critical pharmacokinetic barriers:

  • Enhanced Membrane Permeability: The 18-carbon unsaturated fatty acid chain dramatically increases lipophilicity, enabling passive transcellular diffusion across epithelial barriers and through phospholipid bilayers without transporter dependence [8]. This is particularly advantageous for targeting viral reservoirs in lipid-rich environments like neuronal tissues.

  • Lymphatic System Targeting: Fatty acid conjugates are preferentially incorporated into chylomicrons following oral administration, facilitating direct lymphatic uptake that bypasses first-pass hepatic metabolism. This pathway significantly increases systemic availability compared to conventional absorption routes [7].

  • Intracellular Retention: The elaidate moiety promotes association with intracellular lipid compartments, creating drug depots that gradually release active acyclovir through enzymatic hydrolysis. This prolongs the effective intracellular half-life beyond that achievable with valacyclovir or famciclovir [8].

Table 2: Molecular Characteristics of Acyclovir Elaidate vs. Parent Compound

PropertyAcyclovirAcyclovir ElaidatePharmacological Impact
Molecular Weight225.2 g/mol479.6 g/molAltered distribution kinetics
Log P (calculated)-1.56~3.8Enhanced membrane permeability
Hydrogen Bond Donors43Reduced polarity
Hydrogen Bond Acceptors66Balanced solubility/lipophilicity
Cleavage EnzymesN/AEsterases, CarboxylesterasesSite-specific activation

The trans-configuration of elaidic acid provides strategic advantages over the cis-isomer (oleic acid). The linear geometry of the trans-double bond promotes tighter packing within lipid bilayers and reduces susceptibility to oxidation compared to cis-unsaturated systems [8]. Metabolic stability studies demonstrate that the elaidate ester bond undergoes controlled hydrolysis by intracellular carboxylesterases and liver enzymes, ensuring sustained release rather than rapid premature activation in circulation [7] [10].

Crucially, activation of acyclovir elaidate occurs intracellularly, maintaining the essential virus-selective activation mechanism. Following esterase cleavage, liberated acyclovir undergoes the canonical phosphorylation pathway via viral TK and subsequent conversion to ACV-TP – preserving the critical antiviral selectivity that defines the parent drug's safety profile [3] [8].

Target Pathogens and Viral Resistance Challenges Addressed by Acyclovir Elaidate

Acyclovir elaidate retains the intrinsic antiviral spectrum of its parent compound, with primary activity against α-herpesviruses including HSV-1, HSV-2, and VZV [7] [10]. Its enhanced pharmacokinetic profile specifically addresses two critical challenges in modern antiviral therapy: management of viral reservoirs and overcoming resistance.

Reservoir Targeting: Herpesviruses establish lifelong latency in sensory neurons and immune-privileged sites (e.g., the eye) where conventional acyclovir penetrates poorly [6] [8]. The lipophilic nature of acyclovir elaidate enables:

  • Enhanced distribution across the blood-brain barrier to target HSV encephalitis and neural latency reservoirs
  • Improved intraocular penetration for herpetic keratitis management
  • Accumulation in skin layers and nerve endings for earlier intervention in recurrent mucocutaneous herpes [8]

Resistance Mitigation: ACV resistance in immunocompetent patients remains rare (0.1-0.7% of isolates) but rises significantly in immunocompromised populations (4-7% of isolates), particularly hematopoietic stem cell transplant recipients [3] [6]. The predominant mechanism (95% of cases) involves mutations in the viral TK gene:

  • TK-negative (TKN) mutants: Complete loss of TK function (severe attenuation of virulence)
  • TK-partial (TKP) mutants: Reduced TK activity (variable pathogenicity)
  • TK-altered (TKA) mutants: Substrate specificity changes (phosphorylate thymidine but not ACV) [3] [6]

Table 3: Resistance Mechanisms and Acyclovir Elaidate Implications

Resistance MechanismPrevalence in ImmunocompromisedVirulence ImpactPotential Elaidate Advantage
TK-negative (TKN)~60% of resistant isolatesSeverely attenuated (unable to establish latency)Enhanced tissue levels may compensate via passive diffusion of ACV-TP
TK-partial (TKP)~25% of resistant isolatesModerately attenuatedHigher intracellular ACV may saturate limited TK activity
TK-altered (TKA)~10% of resistant isolatesNear wild-type virulenceAlternative activation pathways possible via cellular kinases
DNA polymerase mutations~5% of resistant isolatesVariable attenuationDirect targeting unaffected by TK status

Acyclovir elaidate addresses resistance through two distinct mechanisms:

  • Overcoming Pharmacokinetic Resistance: By achieving substantially higher intracellular concentrations of acyclovir, the prodrug may effectively inhibit TKP mutants with reduced (but not absent) TK activity. The elevated drug levels essentially "flood" the compromised phosphorylation pathway [8].
  • TK-Independent Activity: At very high intracellular concentrations, acyclovir can undergo phosphorylation by cellular kinases – a phenomenon particularly relevant for TKN and TKA mutants. While cellular kinases are far less efficient than viral TK, the dramatically enhanced delivery via elaidate conjugation makes this bypass mechanism pharmacologically achievable [6] [8].

Notably, viral DNA polymerase mutations (conferring cross-resistance to foscarnet and cidofovir) remain unaffected by prodrug modification. However, the enhanced biodistribution of acyclovir elaidate may still provide clinical benefit in mixed-reservoir infections where both wild-type and resistant quasispecies coexist [3] [6].

Table 4: Acyclovir Elaidate Target Pathogens and Resistance Considerations

VirusClinical SignificanceResistance ConcernsElaidate Potential
HSV-1Orolabial herpes, keratitis, encephalitisOcular isolates show higher resistance ratesEnhanced corneal penetration; neural targeting
HSV-2Genital herpes, neonatal herpesEmerging resistance in HIV+ patientsMucosal tissue accumulation; placental transfer
VZVChickenpox, shinglesLess resistance than HSVSuperior skin/nerve distribution

Properties

CAS Number

151090-37-8

Product Name

Acyclovir elaidate

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (E)-octadec-9-enoate

Molecular Formula

C26H43N5O4

Molecular Weight

489.7 g/mol

InChI

InChI=1S/C26H43N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(32)35-19-18-34-21-31-20-28-23-24(31)29-26(27)30-25(23)33/h9-10,20H,2-8,11-19,21H2,1H3,(H3,27,29,30,33)/b10-9+

InChI Key

FYGPTZLPOPGMKF-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

P-4010; P4010; P 4010

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.